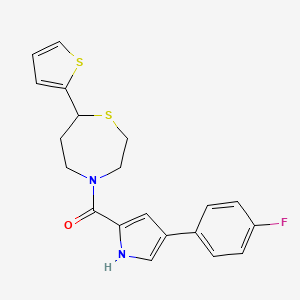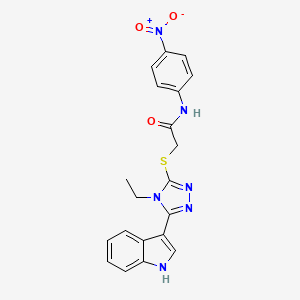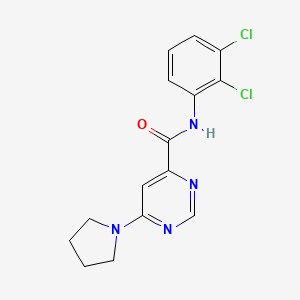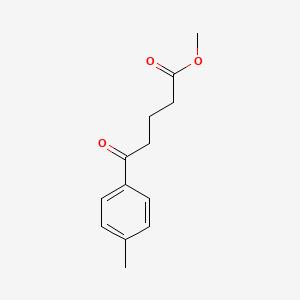
2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated. In
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. It has been reported to decrease the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide in lab experiments is its potential as a broad-spectrum antimicrobial agent. It has been reported to inhibit the growth of a wide range of bacteria and fungi. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to some types of cells, and its safety profile needs to be further investigated.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide. One direction is to investigate its potential as a treatment for Alzheimer's disease. Another direction is to explore its potential as a herbicide. Additionally, more research is needed to fully understand its mechanism of action and to investigate its safety profile.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide involves the reaction of 4-chlorophenol with 2-(furan-3-yl)ethanamine in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to yield the final compound. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for their experiments.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide has been studied for its potential applications in scientific research. It has been investigated for its antibacterial, antifungal, and antitumor properties. It has also been studied for its potential as a herbicide and as a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-12-1-3-13(4-2-12)19-10-14(17)16-7-5-11-6-8-18-9-11/h1-4,6,8-9H,5,7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZOUQKIMLGCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCC2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B2951975.png)



![[(4-amino-1-methyl-1H-pyrazol-3-yl)thio]acetic acid](/img/structure/B2951985.png)

![(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2951987.png)

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B2951990.png)

![7-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B2951992.png)


